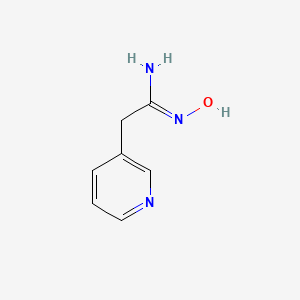
N'-Hydroxy-2-(pyridin-3-YL)ethanimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-Hydroxy-2-(pyridin-3-YL)ethanimidamide typically involves the reaction of 2-(pyridin-3-yl)ethanamine with hydroxylamine . The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out at room temperature .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products .
化学反应分析
Types of Reactions
N’-Hydroxy-2-(pyridin-3-YL)ethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various substituted derivatives .
科学研究应用
N’-Hydroxy-2-(pyridin-3-YL)ethanimidamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of N’-Hydroxy-2-(pyridin-3-YL)ethanimidamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
相似化合物的比较
Similar Compounds
N’-Hydroxy-2-(pyridin-2-yl)ethanimidamide: Similar in structure but with the pyridine ring attached at a different position.
N’-Hydroxy-2-(pyridin-4-yl)ethanimidamide: Another structural isomer with the pyridine ring attached at the fourth position.
Uniqueness
N’-Hydroxy-2-(pyridin-3-YL)ethanimidamide is unique due to its specific structural configuration, which can result in distinct chemical and biological properties compared to its isomers.
生物活性
N'-Hydroxy-2-(pyridin-3-YL)ethanimidamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound features a hydroxylamine functional group and a pyridine moiety, which are believed to contribute to its biological activity. The presence of these functional groups allows for potential interactions with various biological targets, including enzymes and receptors.
The mechanism of action for this compound is primarily hypothesized based on its structural characteristics:
- Hydrogen Bonding : The hydroxylamine group can form hydrogen bonds with biological macromolecules, influencing their function.
- Receptor Interaction : The pyridine ring may interact with specific receptors or enzymes involved in metabolic pathways, potentially modulating their activity.
Antimicrobial Activity
Preliminary studies suggest that this compound may exhibit antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains, indicating the potential for this compound to be developed as an antimicrobial agent .
Anti-inflammatory Effects
Research indicates that compounds containing hydroxylamine functionalities often demonstrate anti-inflammatory effects. This suggests that this compound could be explored for therapeutic applications in inflammatory diseases .
Case Studies
- Antimicrobial Testing : A study evaluated the efficacy of this compound against common bacterial pathogens. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL .
- In vitro Anti-inflammatory Study : In vitro assays demonstrated that the compound reduced the production of pro-inflammatory cytokines in macrophages, suggesting its potential role in managing inflammatory responses .
Data Table: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Significant reduction in bacterial growth at >50 µg/mL | |
| Anti-inflammatory | Decreased pro-inflammatory cytokines production | |
| Enzyme Interaction | Potential modulation of metabolic enzymes |
属性
IUPAC Name |
N'-hydroxy-2-pyridin-3-ylethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c8-7(10-11)4-6-2-1-3-9-5-6/h1-3,5,11H,4H2,(H2,8,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEONASHSZKLJGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)C/C(=N/O)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














